molecular formula C18H13BO3 B13973933 B-(8-Phenyl-1-dibenzofuranyl)boronic acid

B-(8-Phenyl-1-dibenzofuranyl)boronic acid

Cat. No.: B13973933
M. Wt: 288.1 g/mol
InChI Key: RCQNVDJTJLXSPU-UHFFFAOYSA-N
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Description

B-(8-Phenyl-1-dibenzofuranyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their ability to form reversible covalent bonds with diols, amino acids, and other molecules containing hydroxyl groups. This unique property makes them valuable in various chemical reactions and applications, particularly in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of B-(8-Phenyl-1-dibenzofuranyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. The reaction conditions generally include a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

B-(8-Phenyl-1-dibenzofuranyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while reduction can produce boranes .

Scientific Research Applications

B-(8-Phenyl-1-dibenzofuranyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Biology: The compound is used in the development of sensors for detecting biomolecules, such as glucose sensors.

    Medicine: Boronic acids are explored for their potential as enzyme inhibitors, particularly in the treatment of cancer and diabetes.

    Industry: The compound is used in the production of advanced materials, such as polymers and pharmaceuticals

Mechanism of Action

The mechanism of action of B-(8-Phenyl-1-dibenzofuranyl)boronic acid involves its ability to form reversible covalent bonds with diols and other hydroxyl-containing molecules. This interaction is crucial in its role as a sensor or inhibitor. For example, in enzyme inhibition, the boronic acid group binds to the active site of the enzyme, preventing its normal function .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Dibenzofuran-4-boronic acid
  • Benzofuran-2-boronic acid

Uniqueness

B-(8-Phenyl-1-dibenzofuranyl)boronic acid is unique due to its specific structure, which combines the properties of both phenyl and dibenzofuranyl groups.

Properties

Molecular Formula

C18H13BO3

Molecular Weight

288.1 g/mol

IUPAC Name

(8-phenyldibenzofuran-1-yl)boronic acid

InChI

InChI=1S/C18H13BO3/c20-19(21)15-7-4-8-17-18(15)14-11-13(9-10-16(14)22-17)12-5-2-1-3-6-12/h1-11,20-21H

InChI Key

RCQNVDJTJLXSPU-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=CC=C1)OC3=C2C=C(C=C3)C4=CC=CC=C4)(O)O

Origin of Product

United States

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